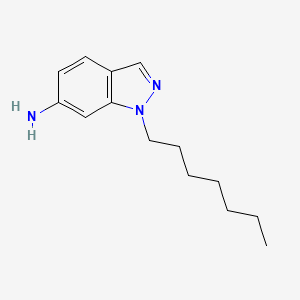

1-ヘプチル-1H-インダゾール-6-アミン

概要

説明

1-Heptyl-1H-indazol-6-amine is a chemical compound with the molecular formula C14H21N3 . It is a derivative of indazole, a heterocyclic aromatic organic compound . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of indazoles, including 1-heptyl-1H-indazol-6-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . A series of 6-substituted aminoindazole derivatives were designed, synthesized, and evaluated for bio-activities .Molecular Structure Analysis

The molecular structure of 1-heptyl-1H-indazol-6-amine is characterized by a heptyl group attached to the 1-position of an indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings .Chemical Reactions Analysis

Indazoles undergo various chemical reactions. The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu(OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation has been described .作用機序

Target of Action

The primary targets of 1-heptyl-1H-indazol-6-amine are indoleamine 2,3-dioxygenase 1 (IDO1) and human colorectal cancer cells (HCT116) . IDO1 is a heme-containing enzyme that plays a crucial role in the immune response by catalyzing the degradation of tryptophan, an essential amino acid . HCT116 is a line of human colorectal carcinoma cells often used in cancer research .

Mode of Action

1-Heptyl-1H-indazol-6-amine interacts with its targets by suppressing the expression of IDO1 protein and inhibiting the proliferation of HCT116 cells . This compound exhibits potent anti-proliferative activity, as evidenced by its low IC50 value .

Biochemical Pathways

The compound affects the biochemical pathway involving IDO1. By suppressing the expression of IDO1, it disrupts the normal degradation of tryptophan, which can influence various downstream effects, including the immune response . Additionally, the compound’s anti-proliferative activity against HCT116

実験室実験の利点と制限

One advantage of using 1-heptyl-1H-indazol-6-amine in lab experiments is its versatility. It has been shown to have a wide range of biological activities, making it useful in various research applications. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain research applications.

将来の方向性

There are several future directions for research on 1-heptyl-1H-indazol-6-amine. One direction is to further investigate its mechanism of action and molecular targets. This may lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research on its potential as a treatment for microbial infections and inflammation may lead to the development of new antibiotics and anti-inflammatory drugs.

科学的研究の応用

抗がん剤

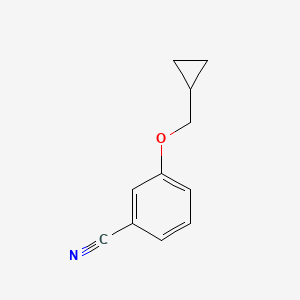

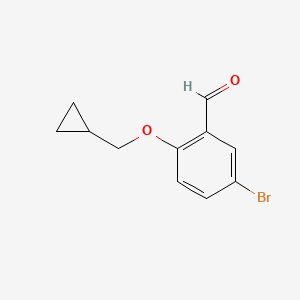

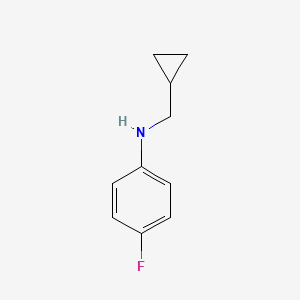

1-ヘプチル-1H-インダゾール-6-アミンを含む1H-インダゾール-6-アミン誘導体は、抗がん活性を示すことが判明しています . ある研究では、4つのヒト癌細胞株において抗増殖活性を評価した、一連の6-置換アミノ-1H-インダゾール誘導体を設計・合成しました . 化合物N-(4-フルオロベンジル)-1H-インダゾール-6-アミンは、ヒト大腸癌細胞(HCT116)でIC50値14.3±4.4μMの強力な抗増殖活性を示し、正常細胞(肺線維芽細胞、MRC5、IC50>100μM)では細胞毒性を示しませんでした .

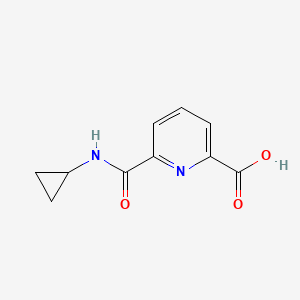

IDO1阻害剤

これらの化合物は、現在臨床試験中の5つのIDO1阻害剤の構造的特徴に基づいて、当初はインドールアミン2,3-ジオキシゲナーゼ1(IDO1)阻害剤として設計されました . そのうちの1つである化合物N-(4-フルオロベンジル)-1,3-ジメチル-1H-インダゾール-6-アミンは、ヒト大腸癌細胞(HCT116)においてIC50値0.4±0.3mMの強力な抗増殖活性を示しました . この化合物もまた、IDO1タンパク質発現を著しく抑制しました .

抗増殖活性

9つの臨床的に分離された癌タイプ(白血病、非小細胞肺癌、結腸癌、CNS、メラノーマ、卵巣癌、腎臓癌、前立腺癌、乳癌)に由来する腫瘍細胞株パネルに対して、いくつかの新しいN-フェニル-1H-インダゾール-1-カルボキサミドを調製し、そのin vitro抗増殖活性を評価しました .

Safety and Hazards

While specific safety and hazard information for 1-heptyl-1H-indazol-6-amine is not available, general precautions for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

1-heptylindazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-2-3-4-5-6-9-17-14-10-13(15)8-7-12(14)11-16-17/h7-8,10-11H,2-6,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELJTAOVPVFMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C2=C(C=CC(=C2)N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

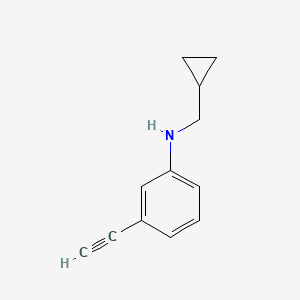

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenamine, 4-[4-(1-methylethyl)-1-piperazinyl]-2-(trifluoromethyl)-](/img/structure/B1386362.png)

![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)

![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)